molecular formula C18H17N B8769324 N,N-Dimethyl-4-(naphthalen-1-yl)aniline CAS No. 134161-86-7

N,N-Dimethyl-4-(naphthalen-1-yl)aniline

Cat. No.: B8769324
CAS No.: 134161-86-7
M. Wt: 247.3 g/mol
InChI Key: VEXNITXCNXSHHK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(naphthalen-1-yl)aniline ( 134161-86-7) is an organic compound with the molecular formula C₁₈H₁₇N and a molecular weight of 247.34 g/mol . This tertiary aromatic amine features a naphthalene group linked to a dimethylaniline moiety, a structural motif known to be of significant interest in the development of advanced materials . Compounds of this class are frequently investigated as key building blocks or intermediates in the synthesis of organic semiconductors, photoconductors, and non-linear optical materials due to their electron-donating properties and potential for charge transfer. The molecular structure suggests utility in the design of fluorescent probes or molecular sensors. Researchers value this compound for exploring energy transfer processes and photophysical behavior in complex aromatic systems. As a standard in analytical chemistry, it is used for method development and calibration. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134161-86-7

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

N,N-dimethyl-4-naphthalen-1-ylaniline

InChI

InChI=1S/C18H17N/c1-19(2)16-12-10-15(11-13-16)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,1-2H3

InChI Key

VEXNITXCNXSHHK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Significance Within Donor Acceptor Molecular Systems and Charge Transfer Studies

The primary scientific interest in N,N-Dimethyl-4-(naphthalen-1-yl)aniline lies in its function as a classic donor-acceptor (D-A) system. In this arrangement, the N,N-dimethylaniline fragment serves as a potent electron donor due to the electron-releasing nature of the dimethylamino group, which increases the energy of the highest occupied molecular orbital (HOMO). Conversely, the naphthalene (B1677914) moiety acts as the electron acceptor, possessing a lower energy lowest unoccupied molecular orbital (LUMO). This electronic predisposition is central to its photophysical behavior.

Upon photoexcitation, these molecules can undergo a process known as intramolecular charge transfer (ICT). An electron is promoted from a molecular orbital predominantly located on the donor (N,N-dimethylaniline) to an orbital primarily associated with the acceptor (naphthalene). This creates an excited state with a significant degree of charge separation, possessing a much larger dipole moment than the ground state.

The electronic structure and conformation of donor-acceptor derivatives of naphthalene with N,N-dimethylaniline as the electron donor have been the subject of detailed investigation. rsc.orgresearchgate.net Studies in this area explore the mechanism of charge transfer upon absorption and emission of light, often interpreted through theoretical frameworks like the Mulliken-Murrell model of charge-transfer complexes and the Marcus theory of radiative charge transfer. rsc.org

A key characteristic of compounds exhibiting efficient ICT is solvatochromism, where the color of the substance (i.e., its absorption and emission spectra) changes with the polarity of the solvent. In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This property makes such compounds highly sensitive probes of their local environment. While specific data for this compound is embedded within specialized literature, the principle can be illustrated with data from related push-pull molecules, such as N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline (NiTA), which shows a remarkable solvatochromic shift. osaka-u.ac.jp

Table 1: Example of Solvatochromism in a Donor-Acceptor Molecule (NiTA) This table illustrates the concept of solvatochromism using a related compound and is for demonstrative purposes.

Solvent Emission Wavelength (nm)
Hexane (Nonpolar) 518
Acetone (Polar) 675

Data sourced from a study on the photophysical characteristics of NiTA, a push-pull molecule featuring a dimethylaniline donor. osaka-u.ac.jp

The study of ICT in molecules like this compound is fundamental to the development of advanced materials, including molecular sensors, probes for biological systems, and materials for optoelectronics. osaka-u.ac.jpnih.gov

Contextualization Within Aniline and Naphthalene Derivatives in Contemporary Chemical Research

The importance of N,N-Dimethyl-4-(naphthalen-1-yl)aniline can be further understood by examining the significance of its constituent parts: aniline (B41778) and naphthalene (B1677914) derivatives.

Aniline derivatives are a cornerstone of industrial and academic chemistry. researchgate.net Since the mid-19th century, they have formed the basis of the synthetic dye industry, providing a vast palette of colors for textiles and other materials. trc-leiden.nlfitnyc.edu Beyond dyes, aniline-based structures are integral to pharmaceuticals, agrochemicals, and polymers like polyurethane. wikipedia.orgpysanky.info In materials science, the electron-donating properties of the amino group make aniline derivatives, particularly N,N-dialkylanilines, common building blocks for functional molecules designed for electronics and photonics. researchgate.net

Naphthalene derivatives are also of great importance in chemical research and industry. Naphthalene, a simple polycyclic aromatic hydrocarbon, is a versatile starting material for the synthesis of a wide range of chemicals. beilstein-journals.org Naphthalene diimides (NDIs), for example, are powerful electron acceptors used extensively in the design of materials for organic electronics, including organic field-effect transistors (OFETs) and solar cells. nih.govosti.gov The extended π-system of naphthalene makes it an ideal chromophore and a key component in fluorescent probes and other functional materials.

The strategic combination of an aniline donor and a naphthalene acceptor in this compound creates a molecule that leverages the rich chemical heritage of both parent structures. It transforms them from simple industrial feedstocks into a sophisticated chromophore with tunable photophysical properties, placing it at the forefront of research into functional organic materials.

Advanced Materials Applications and Device Concepts Employing N,n Dimethyl 4 Naphthalen 1 Yl Aniline

Application in Organic Electronics and Optoelectronic Devices

Organic electronics has emerged as a field with the potential to revolutionize various technologies, from displays to energy harvesting. The performance of organic electronic and optoelectronic devices is fundamentally linked to the electronic and optical properties of the organic materials employed. researchgate.net Materials like N,N-Dimethyl-4-(naphthalen-1-yl)aniline, with their donor-π-acceptor (D-π-A) characteristics, are of particular interest due to their tunable energy levels and charge transport properties.

Organic Light-Emitting Diodes (OLEDs) are a prime example of the success of organic electronics, now commonplace in high-end displays. The efficiency and color purity of OLEDs are highly dependent on the materials used in the emissive layer, which typically consists of a host material doped with an emitter.

While specific data on the performance of this compound in OLEDs is not extensively documented in publicly available research, its structural motifs are found in many high-performance OLED materials. The N,N-dimethylaniline moiety is a well-known hole-transporting unit, and the naphthalene (B1677914) group can contribute to both thermal stability and the tuning of the emission color.

As an Emitter: Derivatives of naphthalene are often employed as blue emitters in OLEDs. For instance, trans-1,2-bis(6-(N,N-di-p-tolylamino)-naphthalene-2-yl)ethene (BNE) has been reported as a blue-emitting material with a high external quantum efficiency (EQE) of 6.0%. encyclopedia.pub The combination of the naphthalene and arylamine units in this compound suggests its potential as a blue-emitting material. The intramolecular charge transfer character of the molecule could lead to efficient electroluminescence.

As a Host Material: Host materials in OLEDs should possess high triplet energy to confine the excitons on the guest emitter, good thermal and morphological stability, and balanced charge transport properties. Carbazole and phosphine oxide derivatives are commonly used as stable chemical structures in host materials. researchgate.net While this compound itself may not have a sufficiently high triplet energy for all types of phosphorescent emitters, its derivatives could be engineered for this purpose. For instance, incorporating bulky groups could enhance its amorphous properties and thermal stability, which are crucial for long device lifetimes. researchgate.net

The performance of OLEDs is often characterized by several key metrics, as illustrated in the table below with examples of related materials.

Device MetricDescriptionExample Performance (Related Materials)
External Quantum Efficiency (EQE) The ratio of the number of photons emitted by the OLED to the number of electrons injected.Blue emitters have achieved EQEs of over 8%. encyclopedia.pub
Current Efficiency The ratio of the luminance (in cd/m²) to the current density (in A/m²).Blue OLEDs have demonstrated current efficiencies around 7.4 cd/A. chinesechemsoc.org
Power Efficiency The ratio of the luminance to the input power density.Values as high as 12.5 lm/W have been reported for blue-emitting materials. encyclopedia.pub
Commission Internationale de l'Eclairage (CIE) Coordinates A set of coordinates (x, y) that define the color of the emitted light.Deep blue emission is characterized by low x and y values, for example, (0.14, 0.15). encyclopedia.pub
Turn-on Voltage The voltage at which the OLED begins to emit light.Turn-on voltages for blue OLEDs are typically in the range of 3-4 V. encyclopedia.pub

Organic photovoltaic (OPV) devices, or solar cells, offer the promise of low-cost, flexible, and lightweight solar energy conversion. The active layer in an OPV device is typically a blend of an electron donor and an electron acceptor material. While there is no direct evidence of this compound being used in photovoltaic systems, its electronic properties suggest it could function as a donor material.

The N,N-dimethylaniline group is a strong electron donor, and when coupled with a suitable acceptor, it could facilitate the charge separation necessary for photovoltaic action. Research in this area has explored various aniline (B41778) and naphthalene derivatives for solar cell applications. For example, cost-effective hole-transporting materials based on aniline and anthraquinone have been developed for perovskite solar cells, achieving power conversion efficiencies of 5.84%. researchgate.net Furthermore, n-type naphthalene diimide-based polymers have been successfully used as cathode interlayers in organic solar cells, improving device performance. mdpi.comresearchgate.netresearchgate.net

The potential of a material for photovoltaic applications can be initially assessed by its electronic energy levels (HOMO and LUMO) and its absorption spectrum. The energy gap between the HOMO and LUMO determines the range of the solar spectrum that can be absorbed. For efficient charge transfer, the energy levels of the donor and acceptor materials must be appropriately aligned.

Development of Fluorescent Probes and Chemical Sensors

Fluorescent probes are molecules that exhibit a change in their fluorescence properties in response to a specific analyte or a change in their local environment. These changes can include shifts in the emission wavelength, changes in fluorescence intensity, or variations in fluorescence lifetime.

Molecules with a donor-π-acceptor (D-π-A) structure, such as this compound, often exhibit a phenomenon known as Intramolecular Charge Transfer (ICT). Upon excitation with light, an electron is transferred from the donor (dimethylamino group) to the acceptor (naphthalene moiety) through the π-conjugated system. The resulting excited state has a larger dipole moment than the ground state, making it more sensitive to the polarity of its environment.

This sensitivity to the environment forms the basis for its potential application as a fluorescent probe. In a nonpolar solvent, the molecule may emit at a shorter wavelength (e.g., blue). As the polarity of the solvent increases, the ICT excited state is stabilized, leading to a red-shift in the fluorescence emission (solvatochromism). This change in emission color can be used to probe the polarity of a medium.

A similar "push-pull" molecule, N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline (NiTA), has been shown to be a versatile fluorescent probe for lipid droplets in cells. It exhibits a significant red-shift in its fluorescence emission from 518 nm in nonpolar hexane to 675 nm in polar acetone. nih.gov This demonstrates the principle of using ICT modulation for sensing applications.

The photophysical properties of D-π-A molecules are highly dependent on the solvent environment, as shown in the table below for a related compound, 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT). nih.gov

SolventPolarity (ε)Absorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Cyclohexane2.0240045831000.95
Toluene2.3840849041000.85
Dichloromethane8.9341855058000.55
Acetonitrile37.541859069000.34
DMSO46.742262075000.32

Data for a structurally related D-π-A molecule, DMAT, illustrating the effect of solvent polarity on its photophysical properties. nih.gov

The design of environmentally responsive fluorophores based on this compound would involve modifying its structure to enhance its sensitivity to specific stimuli. For example, the introduction of a recognition site for a particular ion or molecule could lead to a selective chemosensor. Upon binding of the analyte, the electronic properties of the fluorophore would be altered, resulting in a detectable change in its fluorescence.

The sensitivity of such fluorophores can be fine-tuned by modifying the strength of the donor and acceptor groups, as well as the nature of the π-conjugated bridge. A stronger donor and/or acceptor will generally lead to a more pronounced ICT character and greater sensitivity to the environment. For instance, replacing the methoxy group with a dimethylamino group in a D–π–A thiophene derivative resulted in a significantly larger red shift in the fluorescence emission in polar solvents. nih.gov

Novel Organic Materials with Tunable Optical Properties

The ability to tune the optical properties of organic materials is crucial for their application in a wide range of technologies, including organic lasers, nonlinear optics, and data storage. The optical properties of this compound, such as its absorption and emission wavelengths, can be tuned through chemical modification.

By introducing different substituents onto the aniline or naphthalene rings, it is possible to alter the energy levels of the molecule and thus control its color. For example, the synthesis of chalcone derivatives with different electron-donating and electron-withdrawing groups has been shown to be an effective strategy for creating materials with tailored nonlinear optical properties. analis.com.my

The synthesis of derivatives of this compound could lead to a library of compounds with a wide range of optical properties. For example, extending the π-conjugation by adding more aromatic rings could shift the absorption and emission to longer wavelengths. Conversely, introducing electron-withdrawing groups could shift them to shorter wavelengths. This tunability makes this compound a valuable building block for the development of new organic materials with on-demand optical characteristics.

Fabrication of Electro-Optical Molecular Switches

There is no available research detailing the fabrication of electro-optical molecular switches utilizing this compound. The scientific literature does not currently contain studies that investigate the synthesis, characterization, or performance of molecular switches based on this specific compound.

Functional Solids Exhibiting Superplasticity

No studies have been identified that report on the investigation or observation of superplasticity in functional solids composed of or containing this compound. While research into superplasticity in organic crystals is an emerging field, with some related compounds showing such properties, there is no specific data available for this compound.

Polymer Composites and Hybrid Materials Incorporating this compound

There is a lack of published research on the use of this compound as a component in polymer composites or hybrid materials. Consequently, no data is available regarding the synthesis, properties, or potential applications of such materials.

Q & A

Q. What are the common synthetic routes for preparing N,N-Dimethyl-4-(naphthalen-1-yl)aniline, and how is the product characterized?

The compound is synthesized via cross-coupling reactions, such as the Sonogashira coupling between 4-iodo-N,N-dimethylaniline and 1-ethynylnaphthalene under palladium/copper catalysis. This method ensures regioselective formation of the acetylene-linked structure. Characterization involves:

  • NMR spectroscopy (1H and 13C) to confirm connectivity and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., experimental m/z 321.40 matches theoretical values) .
  • X-ray crystallography (if crystalline) to resolve molecular geometry and packing, as demonstrated for structurally similar compounds like N,N-dimethyl-4-(pyren-1-yl)aniline .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • UV-Vis spectroscopy to analyze π→π* and charge-transfer transitions (e.g., absorption maxima in non-polar vs. polar solvents) .
  • HPLC with photodiode array detection to assess purity and separate regioisomers (e.g., using C18 columns with acetonitrile/water gradients) .
  • Differential Scanning Calorimetry (DSC) to determine melting points and detect polymorphic forms (e.g., melting point ~125°C for analogous compounds) .

Advanced Research Questions

Q. How do solvatochromic effects influence the photophysical properties of this compound, and what methodologies are used to analyze these effects?

Solvatochromism arises from solvent-dependent polarity changes in the excited state. Methodologies include:

  • Multi-parameter solvent scales (e.g., Catalan’s polarity indices) to correlate emission shifts with solvent properties .
  • Bilot-Kawski theory to estimate excited-state dipole moments (Δμ) from Stokes shifts. For example, Δμ values of ~10–15 D have been reported for similar push-pull systems .
  • Temperature-dependent fluorescence studies to quantify thermal effects on emission intensity and TICT (twisted intramolecular charge transfer) behavior .

Q. What computational approaches are employed to model the electronic structure and excited-state behavior of this compound?

  • Density Functional Theory (DFT) optimizes ground-state geometries and identifies intramolecular charge transfer (ICT) between the dimethylaniline donor and naphthalene acceptor .
  • Time-Dependent DFT (TD-DFT) simulates UV-Vis spectra, predicting absorption bands within ±10 nm of experimental data .
  • Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., n→π* delocalization) stabilizing the charge-separated state .

Q. How can researchers resolve contradictions between experimental crystallographic data and theoretical molecular geometries?

Discrepancies are addressed by:

  • Refining X-ray data using software like SHELXL to validate hydrogen bonding (e.g., C–H···π interactions) and anisotropic displacement parameters .
  • Constrained DFT optimization to align theoretical geometries with experimental torsion angles (e.g., adjusting dihedral angles between aromatic rings) .
  • Hirshfeld surface analysis (via CrystalExplorer) to visualize intermolecular interactions and packing efficiency .

Q. What strategies are effective in separating and identifying regioisomers or stereoisomers formed during synthesis?

  • Preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) separates regioisomers, as shown for allylated derivatives .
  • 2D NMR (NOESY, COSY) distinguishes substituent positions (e.g., NOE correlations between naphthalene protons and dimethylamino groups) .
  • Dynamic NMR at variable temperatures resolves rotational barriers in sterically hindered isomers .

Methodological Notes

  • Crystallography : Use WinGX or Olex2 for structure refinement, referencing SHELX workflows for small-molecule data .
  • Fluorescence Quenching : Employ Stern-Volmer analysis to study interactions with electron-deficient quenchers (e.g., nitroaromatics) .
  • Data Reproducibility : Cross-validate synthetic yields and spectral data against published protocols (e.g., 69–72% yields for triazole-based analogs) .

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